METHYL 4-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE
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Overview
Description
Methyl 4-[4-(2-methylpropanamido)benzamido]benzoate is an organic compound with a complex structure, featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(2-methylpropanamido)benzamido]benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled to form the final product. Here is a general outline of the synthetic route:
Preparation of 4-aminobenzoic acid: This can be achieved through the nitration of benzoic acid followed by reduction.
Formation of 4-(2-methylpropanamido)benzoic acid: The 4-aminobenzoic acid is reacted with 2-methylpropanoic anhydride in the presence of a catalyst to form the amide.
Coupling Reaction: The 4-(2-methylpropanamido)benzoic acid is then coupled with methyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(2-methylpropanamido)benzamido]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with HNO3/H2SO4, halogenation with Br2/FeBr3.
Major Products
Hydrolysis: 4-[4-(2-methylpropanamido)benzamido]benzoic acid.
Reduction: Methyl 4-[4-(2-methylpropylamino)benzamido]benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-[4-(2-methylpropanamido)benzamido]benzoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide groups, which mimic peptide bonds. It may also serve as a model compound in the study of drug metabolism and pharmacokinetics.
Medicine
Potential medical applications include its use as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which methyl 4-[4-(2-methylpropanamido)benzamido]benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amide groups can form hydrogen bonds with biological targets, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the amide groups.
Methyl 4-(2-methylpropanamido)benzoate: Similar but with fewer amide groups.
Methyl 4-(benzamido)benzoate: Similar but with different substituents on the aromatic ring.
Uniqueness
Methyl 4-[4-(2-methylpropanamido)benzamido]benzoate is unique due to the presence of multiple amide groups, which provide distinct chemical and biological properties. These groups allow for specific interactions with biological molecules and enable diverse chemical reactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
methyl 4-[[4-(2-methylpropanoylamino)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)17(22)20-15-8-4-13(5-9-15)18(23)21-16-10-6-14(7-11-16)19(24)25-3/h4-12H,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZRSXDJKLGGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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